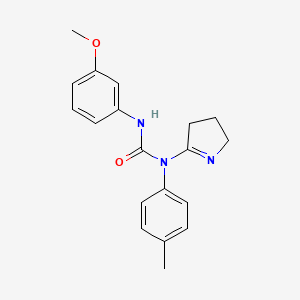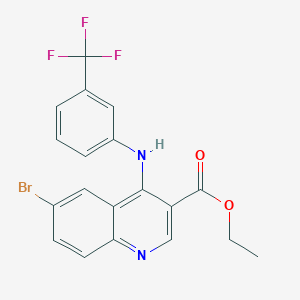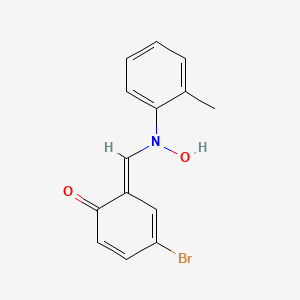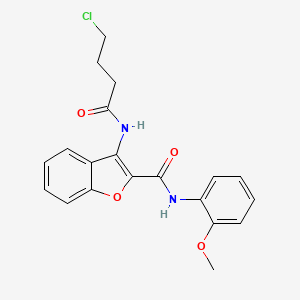![molecular formula C12H16N2 B2396303 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole CAS No. 30963-49-6](/img/structure/B2396303.png)
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole” is a chemical compound with the molecular formula C15H24 . It is also known by other names such as Azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1- (1-methylethylidene)-, (3aS,8aS)-; Dauca-4 (11),8-diene .
Synthesis Analysis
The synthesis of this compound has been described in various studies. One method involves the conversion of 3-aminoethyl-3-alkyloxindoles to 3a,8a-dialkyl-1,2,3,3a,8,8a-hexahydropyrrolo [2,3-b]indoles through an addition–cyclization sequence .Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 secondary amine (aromatic) .Applications De Recherche Scientifique
Synthetic Methodologies and Classification
Indoles, including derivatives like "3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole," are foundational structures in organic chemistry, inspiring numerous synthesis strategies. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting nine strategic approaches for constructing the indole nucleus. This classification system aids in understanding the diversity of synthetic routes and their historical development, providing a basis for future innovation in indole synthesis (Taber & Tirunahari, 2011).
Anticancer Applications
Indole derivatives have shown significant potential in cancer treatment. A review by Song et al. (2020) covers the development of indole alkaloids, synthetic dimers, and hybrids with antiproliferative effects on various cancers, both in vitro and in vivo. The study emphasizes the therapeutic applications of these compounds, including clinically used drugs like vinblastine, midostaurin, and anlotinib, underscoring the utility of indole scaffolds in developing novel anticancer agents (Song et al., 2020).
Hepatic Protection
Indole-3-Carbinol (I3C) and its major derivatives have demonstrated pleiotropic protective effects against chronic liver injuries. Wang et al. (2016) review the pharmacokinetics of I3C and its derivatives, highlighting their roles in modulating transcriptional factors, relieving oxidative stress, and inhibiting DNA synthesis, which collectively contribute to hepatic protection. This research illustrates the importance of indoles in therapeutic strategies for liver diseases (Wang et al., 2016).
Green Chemistry Approaches
The application of indole derivatives in green chemistry is explored by Ali et al. (2021), focusing on the use of deep eutectic mixtures (DESs) as solvents in organic transformations. This approach highlights the environmental benefits and efficiency of using indole systems in synthetic chemistry, promoting sustainable practices (Ali et al., 2021).
Biological Activities and Therapeutic Potential
The diverse biological activities of indole derivatives are underscored in several reviews. Kumar and Ritika (2020) summarize the wide range of biological activities exhibited by indole derivatives, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties. This comprehensive overview emphasizes the indole nucleus's role as a privileged scaffold in drug discovery, showcasing the versatility of indole derivatives in pharmacology (Kumar & Ritika, 2020).
Propriétés
IUPAC Name |
3a,8b-dimethyl-1,2,3,4-tetrahydropyrrolo[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-7-8-13-12(11,2)14-10-6-4-3-5-9(10)11/h3-6,13-14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOWDBYXNBWFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNC1(NC3=CC=CC=C23)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)

![3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2396226.png)


![4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2396232.png)
![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)
![N-(2-furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2396236.png)

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)